molecular formula C18H26N2O4 B3175560 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-61-2

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3175560
CAS No.: 957505-61-2
M. Wt: 334.4 g/mol
InChI Key: BSMLOGYQCJGNEB-SLUKUZTOSA-N
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Description

This compound features a tetrahydrofuro[2,3-d][1,3]dioxolane core with stereospecific substitutions: a 2,2-dimethyl group and a hydroxymethyl group at position 4. The stereochemistry (3aR,5R,6S,6aR) is crucial for its conformational stability and interaction with biological targets.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2)23-16-15(21)14(22-17(16)24-18)11-20-9-8-19-13(10-20)12-6-4-3-5-7-12/h3-7,13-17,19,21H,8-11H2,1-2H3/t13?,14-,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMLOGYQCJGNEB-SLUKUZTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , often referred to in the literature as a derivative of piperazine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Structure

The compound features a complex structure characterized by a tetrahydrofuro dioxole moiety and a phenylpiperazine group. Its molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4}, with a molecular weight of approximately 306.36 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H22N2O4C_{16}H_{22}N_{2}O_{4}
Molecular Weight306.36 g/mol
Structural FeaturesTetrahydrofuro dioxole, phenylpiperazine

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and ion channels.

  • Antihypertensive Effects : A study demonstrated that derivatives of piperazine, similar to this compound, have been shown to lower blood pressure in hypertensive models. The mechanism is believed to involve inhibition of renin activity, which plays a crucial role in blood pressure regulation .
  • Ligand-Gated Ion Channels : The compound may interact with ligand-gated ion channels (LGICs), which are critical for synaptic transmission and neuronal excitability. Research has highlighted the importance of these interactions in developing novel therapeutic agents for neurological disorders .
  • Renin Inhibition : In related studies involving piperazine derivatives, significant renin inhibitory activity was observed, suggesting that this compound could be effective in treating conditions associated with elevated renin levels .

Case Study 1: Antihypertensive Activity

A study involving double transgenic rats and cynomolgus monkeys showed that compounds structurally related to the target molecule exhibited significant blood pressure-lowering effects upon oral administration. This effect was attributed to enhanced oral bioavailability and favorable pharmacokinetic profiles .

Case Study 2: Neuropharmacological Effects

In vitro studies have indicated that the compound may modulate the activity of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The binding affinity and functional modulation of these receptors were assessed using radioligand binding assays .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveBlood pressure reduction
Neurotransmitter ModulationInteraction with serotonin receptors
Renin InhibitionHigh renin inhibitory activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous derivatives with modifications in substituents, stereochemistry, or core functional groups. Key examples include:

Compound Name / ID Substituent/Modification Molecular Weight Key Functional Groups Notable Properties Reference
Target Compound (3-Phenylpiperazin-1-yl)methyl at C5 ~423.47 g/mol Furodioxolane, piperazine, hydroxyl Potential CNS activity; stereochemistry enhances target specificity.
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-analogue 2,2-Dimethyl-1,3-dioxolane at C5 ~316.32 g/mol Furodioxolane, dioxolane, hydroxyl Increased hydrophilicity due to dioxolane; reduced receptor affinity compared to phenylpiperazine.
(3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-analogue 2-Fluoro-1-hydroxyethyl at C5 222.21 g/mol Furodioxolane, fluoroethyl, hydroxyl Enhanced metabolic stability (fluorine blocks oxidation); potential for improved pharmacokinetics.
tert-Butyldiphenylsilyl-protected derivative () Bulky silyl ether at C5 ~742.98 g/mol Silyl ether, PMB-protected hydroxyl Increased lipophilicity for membrane penetration; used as synthetic intermediate.
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole Dihydrooxazole at C5 ~333.38 g/mol Furodioxolane, dihydrooxazole Metal-binding capacity (oxazole); potential enzyme inhibition.
Cyclohexenyl ester derivatives () Cyclohexenyl ester at C5 ~343–385 g/mol Furodioxolane, ester, cyclohexene Conformational rigidity from cyclohexene; ester groups may improve prodrug delivery.

Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with dioxolane and fluoroethyl analogs. However, dihydrooxazole and cyclohexenyl derivatives exhibit lower similarity (~40–50%), suggesting divergent biological targets .

Research Findings and Implications

  • Stereochemical Impact : The (3aR,5R,6S,6aR) configuration optimizes spatial alignment with receptor binding pockets, as seen in pancratistatin analogs () .
  • Synthetic Challenges : Bulky substituents (e.g., silyl groups) require protection/deprotection strategies, reducing overall yield ( vs. 17) .
  • Therapeutic Potential: The phenylpiperazine moiety suggests CNS applications (e.g., antipsychotics), while fluorinated analogs () may be explored for oncology due to metabolic stability .

Q & A

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Employ factorial designs to systematically evaluate variables (e.g., temperature, catalyst loading) and identify optimal conditions. For example, Bayesian optimization has outperformed manual adjustments in analogous syntheses .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer, critical for exothermic reactions or unstable intermediates .

Methodological Tip : Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of key intermediates.

How can conflicting data in diastereomer ratios or spectral interpretations be resolved?

Q. Advanced Research Focus

  • High-resolution mass spectrometry (HRMS) : Differentiate diastereomers with identical molecular formulas but distinct fragmentation patterns.
  • Dynamic NMR : Resolve overlapping signals by varying temperature or solvent to assess conformational flexibility .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for candidate stereoisomers .

Methodological Tip : Cross-validate results with independent techniques (e.g., X-ray vs. computational models) to resolve discrepancies.

What methodologies are used to predict ADME properties for this compound?

Q. Advanced Research Focus

  • SwissADME or similar tools : Predict logP, solubility, and drug-likeness parameters. For example, lipophilicity (clogP) and topological polar surface area (TPSA) were critical in prioritizing analogs with enhanced bioavailability in related studies .
  • In vitro assays : Measure metabolic stability using liver microsomes or permeability via Caco-2 cell monolayers.

Methodological Tip : Validate computational predictions with experimental solubility assays (e.g., shake-flask method in PBS buffer).

How can researchers address low solubility during formulation studies?

Q. Advanced Research Focus

  • Co-solvent systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility.
  • Solid dispersion techniques : Amorphous formulations improve dissolution rates, as demonstrated for structurally complex heterocycles .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to identify stable crystalline forms .

Methodological Tip : Perform differential scanning calorimetry (DSC) to assess physical stability of formulated products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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